molecular formula C24H30N2O5 B5224523 N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide

N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide

Cat. No. B5224523
M. Wt: 426.5 g/mol
InChI Key: ZMAQTYYUGMDBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide, also known as MPBP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MPBP is a synthetic compound that belongs to the class of benzamides and has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide is not fully understood, but it is believed to involve interactions with various neurotransmitter systems in the brain, including the dopamine and serotonin systems. N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide has been shown to bind to dopamine and serotonin receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide has been shown to have a range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory effects. N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide in lab experiments is its potential as a research tool for studying neuronal function and neurotransmitter systems. However, there are also limitations to using N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide, including further investigation of its potential therapeutic applications, such as its use as an analgesic or anxiolytic agent. Additionally, further research is needed to fully understand its mechanism of action and its effects on neurotransmitter systems in the brain. Finally, research is needed to investigate the potential toxicity of N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide and its safety for use in humans.

Synthesis Methods

The synthesis of N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 3-methoxybenzylamine with 3-methoxypropanoyl chloride to form 3-methoxy-N-(3-methoxypropanoyl)benzylamine. This intermediate is then reacted with 4-hydroxybenzoic acid to form the final product, N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide.

Scientific Research Applications

N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide has been studied for its effects on the central nervous system, including its potential as an analgesic and anxiolytic agent. In neuroscience, N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide has been investigated for its effects on neurotransmitter systems and its potential as a research tool for studying neuronal function.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-29-15-12-23(27)26-13-10-21(11-14-26)31-20-8-6-19(7-9-20)24(28)25-17-18-4-3-5-22(16-18)30-2/h3-9,16,21H,10-15,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAQTYYUGMDBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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